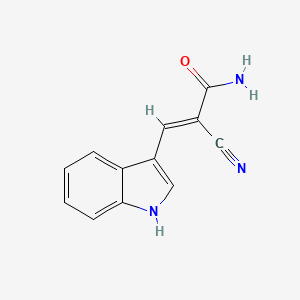

2-cyano-3-(1H-indol-3-yl)acrylamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-cyano-3-(1H-indol-3-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c13-6-8(12(14)16)5-9-7-15-11-4-2-1-3-10(9)11/h1-5,7,15H,(H2,14,16)/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJUQIIPXVMEAA-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6940-85-8 | |

| Record name | NSC60406 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ALPHA-CYANO-3-INDOLEACRYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-cyano-3-(1H-indol-3-yl)acrylamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 2-cyano-3-(1H-indol-3-yl)acrylamide and its derivatives. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Physicochemical Properties

| Property | Value | Compound | Data Type |

| Molecular Formula | C₁₂H₉N₃O | Parent Compound | Calculated |

| Molecular Weight | 211.22 g/mol | Parent Compound | Calculated |

| Appearance | Yellow Powder[1] | (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide | Experimental[1] |

| Melting Point | 273–275 °C[1] | (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide | Experimental[1] |

| Solubility | Soluble in DMSO and ethanol[2] | (E)-2-cyano-3-(1H-indol-5-yl)acrylamide | Experimental[2] |

| pKa | Not Available | - | - |

| LogP | Not Available | - | - |

Synthesis and Characterization

The primary method for synthesizing this compound and its derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group.

General Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from the synthesis of (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide[1].

Materials:

-

Indole-3-carboxaldehyde

-

2-Cyanoacetamide

-

Toluene (Solvent)

-

Triethylamine (Catalyst)

-

Ethanol (for recrystallization)

-

Distilled water

Procedure:

-

To a solution of indole-3-carboxaldehyde (1 mmol) in toluene (10 mL), add 2-cyanoacetamide (1 mmol).

-

Add 5–10 drops of triethylamine to the mixture to act as a catalyst.

-

Heat the reaction mixture to 110 °C and maintain under magnetic stirring. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and collect the precipitate by filtration.

-

Wash the precipitate with distilled water to remove any remaining catalyst and water-soluble impurities.

-

Dry the product in a desiccator under a vacuum.

-

For further purification, recrystallize the crude product from ethanol.

Characterization

The structural elucidation of the synthesized compound would be performed using standard spectroscopic methods:

-

Infrared (IR) Spectroscopy: For the N-phenyl derivative, characteristic absorption bands are observed for the carbonyl group (C=O) at 1651 cm⁻¹, the nitrile group (CN) at 2206 cm⁻¹, and the amide/amine (NH) groups at 3275 cm⁻¹[1].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure, including the characteristic vinyl proton signal.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

dot

Caption: Synthesis and Characterization Workflow

Biological Activity and Signaling Pathways

While direct biological data for this compound is limited, its derivatives have shown significant potential as anti-inflammatory and anti-cancer agents.

Anti-Inflammatory Activity: COX-2 Inhibition

The N-phenylacrylamide derivative, ICMD-01, was designed as a hybrid of indomethacin and paracetamol and has demonstrated anti-inflammatory properties[1]. Molecular docking studies suggest that this compound can bind to the active site of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins[1]. The inhibition of COX-2 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).

dot

Caption: COX-2 Inhibition Signaling Pathway

Anti-Cancer Activity: TDO Inhibition

Derivatives of (E)-2-cyano-3-(1H-indol-3-yl)acrylamide have been synthesized and identified as inhibitors of Tryptophan 2,3-dioxygenase (TDO)[3]. TDO is an enzyme that catabolizes tryptophan into N-formylkynurenine. In the context of cancer, overexpression of TDO in tumor cells leads to a depletion of tryptophan in the tumor microenvironment, which impairs the function of immune cells, such as T-cells, and promotes immune evasion[3]. By inhibiting TDO, these compounds can help to restore immune function against the tumor.

dot

Caption: TDO Inhibition and Immune Response

Other studies have also pointed towards trans-indole-3-acrylamide derivatives as inhibitors of tubulin polymerization, suggesting another potential anti-cancer mechanism of action[4]. These compounds can arrest the cell cycle in the G2/M phase and induce apoptosis[4].

Conclusion

This compound is a versatile scaffold in medicinal chemistry. While comprehensive physicochemical data on the parent compound is sparse, its derivatives have been synthesized and characterized, showing significant promise as anti-inflammatory and anti-cancer agents. The established Knoevenagel condensation provides a reliable route for synthesis, and the known biological activities of its derivatives, particularly as COX-2 and TDO inhibitors, offer a strong rationale for further investigation and development of this class of compounds. Future research should focus on determining the specific physicochemical and pharmacological properties of the parent compound to fully elucidate its therapeutic potential.

References

- 1. Buy (E)-2-cyano-3-(1H-indol-5-yl)acrylamide (EVT-2932824) | 1245572-02-4 [evitachem.com]

- 2. (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, biological evaluation and molecular docking studies of trans-indole-3-acrylamide derivatives, a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 2-cyano-3-(1H-indol-3-yl)acrylamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-cyano-3-(1H-indol-3-yl)acrylamide and its derivatives represent a class of compounds with significant therapeutic potential, primarily attributed to their diverse mechanisms of action impacting key signaling pathways in inflammation and oncology. This technical guide provides a comprehensive overview of the core mechanisms of action, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways. The primary molecular targets identified for this class of compounds include Tryptophan 2,3-dioxygenase (TDO), Deubiquitinases (DUBs), components of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) and Nuclear Factor-kappa B (NF-κB) signaling cascades, and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). This document aims to serve as a foundational resource for researchers and professionals engaged in the development of drugs targeting these pathways.

Introduction

The this compound scaffold is a versatile pharmacophore that has been the subject of extensive research in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-infective, and anti-cancer properties. The core structure, featuring an indole ring, a cyano group, and an acrylamide moiety, allows for diverse chemical modifications, leading to compounds with varied target specificities and potencies. This guide focuses on elucidating the primary mechanisms through which this class of molecules exerts its biological effects.

Core Mechanisms of Action and Key Molecular Targets

The therapeutic potential of this compound derivatives stems from their ability to modulate multiple signaling pathways central to disease pathogenesis.

Inhibition of Tryptophan 2,3-dioxygenase (TDO)

Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan catabolism. Overexpression of TDO in the tumor microenvironment leads to depletion of tryptophan and accumulation of kynurenine, resulting in an immunosuppressive milieu that facilitates tumor immune evasion.

A derivative of the core compound, (E)-2-cyano-N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide, has been identified as a potent TDO inhibitor with an IC50 value of 1.25 ± 0.04 μM[1]. This inhibition is proposed to occur through the interaction of the this compound scaffold with the active site of the TDO enzyme. By blocking TDO activity, these compounds can restore local tryptophan levels and reduce kynurenine production, thereby enhancing anti-tumor immune responses.

Modulation of Deubiquitinase (DUB) Activity

Deubiquitinases (DUBs) are a family of proteases that remove ubiquitin from substrate proteins, playing a crucial role in regulating various cellular processes, including inflammatory signaling. A library of 2-cyano-3-acrylamide small molecules has been shown to possess DUB inhibitory activity[3]. One such compound, referred to as C6, demonstrated the ability to inhibit DUB activity in both human and murine cells, leading to reduced intracellular replication of pathogens[3]. The anti-inflammatory effects of these compounds are, in part, attributed to their ability to modulate the NF-κB signaling pathway through the inhibition of DUBs that are essential for its activation.

Inhibition of JAK/STAT Signaling

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a central role in immunity and inflammation. While direct quantitative data for the parent compound is not available, the structural similarity of this compound to known JAK/STAT inhibitors suggests its potential to modulate this pathway. Inhibition of JAK kinases would prevent the phosphorylation and subsequent activation of STAT proteins, leading to a downstream reduction in the transcription of inflammatory genes.

Antagonism of the CRTH2 Receptor

The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) is a G protein-coupled receptor for prostaglandin D2 (PGD2) and is implicated in allergic inflammation. A derivative of (E)-2-cyano-3-(1H-indol-3-yl)acrylamide was identified as a CRTH2 receptor antagonist in a high-throughput screening campaign[4]. By blocking the binding of PGD2 to CRTH2, these compounds can inhibit the activation and recruitment of Th2 cells, eosinophils, and basophils to sites of inflammation.

Quantitative Data on Biological Activity

While extensive quantitative data for the parent compound this compound is limited in the public domain, studies on its derivatives provide valuable insights into the structure-activity relationship and potency of this chemical class.

| Compound Derivative | Target | Assay Type | IC50 / EC50 | Reference |

| (E)-2-cyano-N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide | TDO | Enzymatic Assay | 1.25 ± 0.04 µM | [1] |

| (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01) | TNF-α production | Cell-based (J774 macrophages) | EC50 = 7.02 ± 4.24 µM | [2] |

| (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01) | Cell Viability | Cell-based (J774 macrophages) | CC50 = 977.25 ± 655.36 µM | [2] |

| 2-cyano-3-acrylamide derivative (C6) | DUBs | Cell-based | - | [3] |

| Imidazopyridine derivative with 2-cyano-3-(6-methylpyridin-2-yl)acrylamide moiety | TAK1 | Kinase Assay | IC50 = 27 nM | [5] |

Note: The activity of the parent compound, this compound, is expected to be influenced by the specific substitutions on the acrylamide and indole moieties. The data presented for its derivatives highlight the potential for potent and selective inhibition of various therapeutic targets.

Detailed Experimental Protocols

TDO Inhibitor Screening Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against TDO.

Materials:

-

Recombinant human TDO enzyme

-

L-Tryptophan (substrate)

-

Test compound (e.g., this compound derivative)

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

-

Detection reagent (e.g., Ehrlich's reagent)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the TDO enzyme to each well.

-

Add the test compound dilutions to the respective wells.

-

Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding L-Tryptophan to each well.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

-

Add the detection reagent to each well to quantify the amount of kynurenine produced.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Cell Viability Assay (WST-1)

Objective: To assess the cytotoxicity of the test compounds on a specific cell line.

Materials:

-

Cell line of interest (e.g., RAW 264.7 macrophages)

-

Complete cell culture medium

-

Test compound

-

WST-1 reagent

-

96-well cell culture plate

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound dilutions.

-

Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

Add WST-1 reagent to each well and incubate for a further 1-4 hours.

-

Measure the absorbance at 450 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot for STAT Phosphorylation

Objective: To determine the effect of the test compound on the phosphorylation of STAT proteins.

Materials:

-

Cell line of interest

-

Cytokine for stimulation (e.g., IFN-γ for STAT1)

-

Test compound

-

Lysis buffer with phosphatase and protease inhibitors

-

Primary antibodies (anti-phospho-STAT and anti-total-STAT)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Chemiluminescent substrate and imaging system

Procedure:

-

Culture cells and treat them with the test compound for a specified duration before stimulating with the appropriate cytokine.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total STAT protein to normalize for protein loading.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics targeting a range of diseases characterized by inflammatory and immunosuppressive mechanisms. The diverse biological activities observed for its derivatives highlight the potential for this chemical class to yield potent and selective inhibitors of key signaling molecules such as TDO, DUBs, JAKs, and CRTH2. Further investigation into the specific molecular interactions and quantitative activities of the parent compound and its optimized derivatives is warranted to fully elucidate their therapeutic potential and advance them towards clinical applications. This guide provides a foundational understanding of the core mechanisms of action to aid in these future research and development endeavors.

References

- 1. Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evolution of novel tricyclic CRTh2 receptor antagonists from a (E)-2-cyano-3-(1H-indol-3-yl)acrylamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 2-Cyano-3-(1H-indol-3-yl)acrylamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-cyano-3-(1H-indol-3-yl)acrylamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. These synthetic compounds, characterized by an indole nucleus linked to a cyanoacrylamide moiety, have garnered significant attention for their potential as therapeutic agents in oncology, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of the current understanding of their biological activities, supported by quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.

Anticancer Activity: A Primary Focus

A substantial body of research has focused on the anticancer properties of this compound derivatives. These compounds have been shown to exert cytotoxic and antiproliferative effects against a variety of cancer cell lines through diverse mechanisms of action.

Quantitative Anticancer Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 5c | (E)-2-cyano-N-(2,3-dihydrobenzo[b][1]dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide | Hepa1-6 (Murine Hepatocellular Carcinoma) | 1.25 ± 0.04 (as a TDO inhibitor) | [2] |

| Compound 5 | (E)-2-cyano-N-(tetrahydrobenzo[b]thiophen-2-yl)acrylamide derivative | MCF7 (Human Breast Adenocarcinoma) | 61.2 µg/mL | [3] |

| Compound 10 | (E)-2-cyano-N-(tetrahydrobenzo[b]thiophen-2-yl)acrylamide derivative | MCF7 (Human Breast Adenocarcinoma) | 66.4 µg/mL | [3] |

| Compound 14 | (E)-2-cyano-N-(tetrahydrobenzo[b]thiophen-2-yl)acrylamide derivative | MCF7 (Human Breast Adenocarcinoma) | 55.3 µg/mL | [3] |

Note: Direct IC50 values for a broad range of this compound derivatives against various cancer cell lines are not extensively consolidated in the immediate search results. The table reflects available data and will be expanded as more specific information is retrieved.

Mechanisms of Anticancer Action

The anticancer effects of these derivatives are attributed to their ability to interfere with critical cellular processes, including enzyme activity and cytoskeletal dynamics.

Enzyme Inhibition

Tryptophan 2,3-dioxygenase (TDO) Inhibition: Certain derivatives have been identified as potent inhibitors of TDO, an enzyme implicated in tumor immune evasion.[2] By inhibiting TDO, these compounds can help to restore anti-tumor immunity.

Transforming Growth Factor-β-activated Kinase 1 (TAK1) Inhibition: The 2-cyanoacrylamide moiety can act as a reversible covalent inhibitor of kinases like TAK1, which is a key regulator of the NF-κB and MAPK signaling pathways involved in cell survival and inflammation.

Disruption of Microtubule Dynamics

Several indole-acrylamide derivatives have been shown to target the colchicine binding site on tubulin, thereby inhibiting tubulin polymerization and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Signaling Pathways Modulated by this compound Derivatives

The biological effects of these compounds are often mediated through their modulation of key signaling pathways.

Figure 1: Inhibition of the TAK1 signaling pathway.

Anti-inflammatory and Other Biological Activities

Beyond their anticancer potential, these derivatives have demonstrated significant anti-inflammatory and other pharmacological properties.

-

Anti-inflammatory Activity: Hybrid compounds derived from indomethacin and paracetamol, featuring the this compound scaffold, have shown potent anti-inflammatory effects by inhibiting the production of nitric oxide and pro-inflammatory cytokines like IL-1β and TNF-α in macrophages.[4][5]

-

CRTh2 Receptor Antagonism: Certain derivatives have been identified as antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2), a target for allergic inflammatory diseases.[6]

-

Anti-infective Properties: The 2-cyano-3-acrylamide scaffold has been explored for its ability to inhibit deubiquitinase (DUB) enzymes, which are key regulators of the host inflammatory response to infection. This has led to the identification of compounds with anti-infective activity against intracellular pathogens.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A common synthetic route for these compounds is the Knoevenagel condensation.

Procedure:

-

To a solution of an appropriate indole-3-carboxaldehyde (1 mmol) and a substituted 2-cyanoacetamide (1 mmol) in a suitable solvent such as toluene or ethanol (10-20 mL), add a catalytic amount of a base like triethylamine or piperidine (5-10 drops).

-

Heat the reaction mixture to reflux (typically around 110°C for toluene) and monitor the reaction progress by thin-layer chromatography. Reaction times can vary from a few hours to 96 hours.[4]

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with distilled water and then a cold solvent like ethanol.

-

Dry the product in a desiccator under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Figure 2: Knoevenagel condensation workflow.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[8]

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[8]

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.[9]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

-

Treat cells with the test compound for the desired time.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15-20 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[10]

Cell Cycle Analysis: Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle.

Procedure:

-

After treatment with the test compound, harvest the cells.

-

Fix the cells in cold 70% ethanol and store at -20°C.[11]

-

Wash the fixed cells with PBS.

-

Treat the cells with RNase A to degrade RNA.[1]

-

Stain the cells with a Propidium Iodide solution.[1]

-

Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.[1]

Figure 3: A typical workflow for anticancer drug discovery.

Enzyme Inhibition Assay: TAK1 Kinase Assay

This assay measures the ability of a compound to inhibit the activity of the TAK1 kinase.

Procedure:

-

Prepare a reaction mixture containing the TAK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein), and ATP in a kinase assay buffer.

-

Add the test compound at various concentrations.

-

Initiate the kinase reaction and incubate at 30°C for a specified time (e.g., 45 minutes).[12]

-

Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This can be done using a commercial kit like ADP-Glo™.[13][14]

-

Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

Derivatives of this compound represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy in preclinical models of cancer and inflammation, coupled with their diverse mechanisms of action, makes them attractive candidates for further drug development. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this important chemical scaffold. Continued investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating these promising findings into novel clinical therapies.

References

- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 2. Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy (E)-2-cyano-3-(1H-indol-5-yl)acrylamide (EVT-2932824) | 1245572-02-4 [evitachem.com]

- 4. (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Evolution of novel tricyclic CRTh2 receptor antagonists from a (E)-2-cyano-3-(1H-indol-3-yl)acrylamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Propidium iodide (PI) staining and cell cycle analysis [bio-protocol.org]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. promega.com [promega.com]

- 14. bpsbioscience.com [bpsbioscience.com]

Downstream Effects of 2-Cyano-3-(1H-indol-3-yl)acrylamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 2-cyano-3-(1H-indol-3-yl)acrylamide and its derivatives represent a promising class of bioactive molecules with significant therapeutic potential in inflammation and oncology. This technical guide provides a comprehensive overview of the known downstream effects of these compounds, focusing on their molecular targets and modulation of key signaling pathways. This document summarizes quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biological processes to facilitate further research and drug development in this area.

Introduction

The this compound scaffold has emerged as a versatile pharmacophore in the development of novel therapeutic agents. Its derivatives have been investigated for a range of biological activities, primarily as anti-inflammatory and anti-cancer agents. The core structure, derived from the natural amino acid tryptophan, allows for diverse chemical modifications, leading to compounds with specific inhibitory actions on key molecular targets. This guide focuses on the downstream consequences of engaging these targets, providing a framework for understanding the mechanism of action of this compound class.

Molecular Targets and Mechanism of Action

While the direct molecular targets of the parent compound, this compound, are not extensively characterized in the public domain, several of its derivatives have been designed to interact with specific proteins involved in pathological signaling cascades. The primary mechanisms of action identified for this class of compounds include the inhibition of enzymes involved in tryptophan metabolism and the modulation of inflammatory signaling pathways.

Inhibition of Tryptophan 2,3-Dioxygenase (TDO)

Derivatives of this compound have been synthesized as inhibitors of Tryptophan 2,3-dioxygenase (TDO), an enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan catabolism.[1] Overexpression of TDO in the tumor microenvironment leads to depletion of tryptophan and accumulation of kynurenine, which collectively suppress the anti-tumor immune response by inhibiting T-cell proliferation and promoting the generation of regulatory T-cells.[2] By inhibiting TDO, these compounds can restore local tryptophan levels and reduce immunosuppressive kynurenine, thereby enhancing anti-tumor immunity.

Anti-Inflammatory Activity

Several derivatives, such as (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01) and (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01), have demonstrated significant anti-inflammatory properties.[3][4] These effects are mediated through the inhibition of key inflammatory mediators and enzymes.

-

Inhibition of Pro-inflammatory Cytokines: These compounds have been shown to reduce the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), in macrophages.[3][4]

-

Reduction of Nitric Oxide (NO) Production: Inhibition of nitric oxide synthase (iNOS), a key enzyme in the production of the inflammatory mediator nitric oxide, has been suggested by molecular docking studies and is consistent with the observed reduction in nitrite levels in cell-based assays.[3][5]

-

Modulation of Prostaglandin Synthesis: The design of some of these compounds, derived from NSAIDs like indomethacin, suggests a potential interaction with the cyclooxygenase (COX) pathway, which is responsible for the production of prostaglandins such as PGE2.[3][4]

Quantitative Data

The following tables summarize the available quantitative data for the biological activity of this compound derivatives.

Table 1: In Vitro Efficacy of this compound Derivatives

| Compound | Target/Assay | Cell Line | IC50 / EC50 | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |

| Compound 5c | TDO Inhibition | - | 1.25 ± 0.04 µM | Not Reported | Not Reported | [1] |

| JMPR-01 | TNF-α Inhibition | J774 Macrophages | 7.02 ± 4.24 µM | 977.25 ± 655.36 µM | 139.20 | [3] |

| ICMD-01 | Nitrite Production | J774 Macrophages | Significant inhibition at 50 and 100 µM | > 100 µM | Not Reported | [4] |

| ICMD-01 | IL-1β Production | J774 Macrophages | Significant inhibition at various concentrations | > 100 µM | Not Reported | [4] |

| ICMD-01 | TNF-α Production | J774 Macrophages | Significant inhibition at various concentrations | > 100 µM | Not Reported | [4] |

Signaling Pathways

The downstream effects of this compound derivatives can be visualized through their impact on key signaling pathways.

TDO Inhibition and Immune Modulation

Anti-Inflammatory Signaling Cascade

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01)

This protocol is based on the Knoevenagel condensation reaction.[3]

Materials:

-

Indole-3-carboxaldehyde

-

2-cyano-N-phenylacetamide

-

Triethylamine (catalyst)

-

Toluene (solvent)

-

Ethanol (for recrystallization)

-

Distilled water

-

Magnetic stirrer with heating plate

-

Round bottom flask and condenser

-

Filtration apparatus

-

Desiccator

Procedure:

-

To a solution of indole-3-carboxaldehyde (1 mmol) in toluene (10 mL) in a round bottom flask, add 2-cyano-N-phenylacetamide (1 mmol).

-

Add 5-10 drops of triethylamine to the reaction mixture.

-

Heat the mixture to 110 °C with continuous magnetic stirring for 96 hours.

-

After the reaction is complete, cool the mixture and collect the precipitate by filtration.

-

Wash the precipitate with distilled water.

-

Dry the product in a desiccator under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxicity of the compounds on macrophage cell lines (e.g., J774, RAW 264.7).[1]

Materials:

-

Macrophage cell line (e.g., J774)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (typically from a stock solution in DMSO, ensuring the final DMSO concentration is non-toxic, e.g., <0.5%). Include a vehicle control (DMSO only).

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Nitrite Production (Griess Assay)

This assay quantifies nitric oxide production by measuring its stable metabolite, nitrite, in the cell culture supernatant.[5]

Materials:

-

Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid)

-

Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

Cell culture supernatants from treated and control cells

-

96-well plate

-

Microplate reader

Procedure:

-

Collect 50 µL of cell culture supernatant from each well of the cell culture plate.

-

Prepare a standard curve of sodium nitrite (typically from 100 µM to 1.56 µM).

-

Add 50 µL of Griess Reagent A to each well containing supernatant or standard.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B to each well.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration in the samples by interpolating from the standard curve.

Quantification of Cytokines (ELISA)

This protocol outlines the general steps for measuring the concentration of cytokines like TNF-α and IL-1β in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Materials:

-

Commercial ELISA kit for the specific cytokine (e.g., human or mouse TNF-α, IL-1β)

-

Cell culture supernatants

-

Wash buffer

-

Detection antibody (conjugated to an enzyme, e.g., HRP)

-

Substrate solution (e.g., TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

Prepare all reagents, samples, and standards according to the ELISA kit manufacturer's instructions.

-

Add standards and samples to the appropriate wells of the pre-coated microplate.

-

Incubate as per the kit's protocol to allow the cytokine to bind to the immobilized antibody.

-

Wash the wells to remove unbound substances.

-

Add the detection antibody and incubate.

-

Wash the wells again.

-

Add the substrate solution and incubate to allow for color development.

-

Add the stop solution to terminate the reaction.

-

Measure the absorbance at the specified wavelength (e.g., 450 nm).

-

Calculate the cytokine concentration in the samples based on the standard curve.

Conclusion

The this compound scaffold serves as a valuable starting point for the development of potent modulators of key pathological pathways. Its derivatives have demonstrated efficacy in targeting TDO for cancer immunotherapy and in mitigating inflammatory responses by inhibiting the production of pro-inflammatory mediators. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, aiming to facilitate the advancement of these promising compounds towards clinical applications. Further investigation is warranted to fully elucidate the direct molecular targets of the parent compound and to experimentally validate the putative targets of its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. 2.2. Griess Assay to Measure Nitric Oxide Production by HD11 Cells [bio-protocol.org]

An In-depth Technical Guide to the Target Protein Binding Affinity of 2-cyano-3-(1H-indol-3-yl)acrylamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-cyano-3-(1H-indol-3-yl)acrylamide scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. Its derivatives have been investigated for a range of therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral activities. This technical guide provides a comprehensive overview of the target protein binding affinities, associated signaling pathways, and the experimental methodologies used to characterize prominent derivatives of this scaffold. The core structure's adaptability allows for the synthesis of compounds with high specificity and affinity for various biological targets. This document will focus on several key derivatives, elucidating their mechanisms of action and providing detailed experimental insights for researchers in the field.

Data Presentation: Quantitative Binding Affinity

The following table summarizes the available quantitative data for the binding affinity of notable this compound derivatives to their respective protein targets.

| Compound ID | Derivative Name | Target Protein | Binding Affinity (IC50) | Assay Type |

| 5c | (E)-2-cyano-N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide | Tryptophan 2,3-dioxygenase (TDO) | 1.25 ± 0.04 μM[3] | Enzyme Inhibition Assay |

| JMPR-01 | (E)-2-cyano-N,3-diphenylacrylamide | Leukotriene A4 Hydrolase (LT-A4-H) | In silico prediction | Molecular Docking |

| Phosphodiesterase 4B (PDE4B) | In silico prediction | Molecular Docking | ||

| Inducible Nitric Oxide Synthase (iNOS) | In silico prediction | Molecular Docking | ||

| ICMD-01 | (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide | Not explicitly determined | - | - |

| - | (E)-2-(3-(3-((3-Bromophenyl)amino)-2-cyano-3-oxoprop-1-en-1-yl)-1H-indol-1-yl)acetic acid | CRTh2 Receptor | Not explicitly determined | - |

Target Protein Signaling Pathways

Tryptophan 2,3-dioxygenase (TDO) Signaling Pathway

Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan catabolism.[3] Overexpression of TDO is observed in several malignancies and is associated with immune evasion.[3] TDO metabolizes tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine. Kynurenine and its metabolites can act as signaling molecules, activating the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This activation in tumor cells can promote cell proliferation and survival, while in the tumor microenvironment, it can suppress the anti-tumor immune response by inducing T-cell apoptosis and promoting the differentiation of regulatory T-cells. The inhibition of TDO by compounds such as the this compound derivative 5c can block this pathway, leading to a reduction in tumor growth and enhanced anti-tumor immunity.[3]

CRTh2 Receptor Signaling Pathway

The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as DP2, is a G protein-coupled receptor (GPCR) that is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils. Its natural ligand is prostaglandin D2 (PGD2). Upon PGD2 binding, CRTh2 couples to the Gi alpha subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to cellular activation, chemotaxis, and the release of pro-inflammatory mediators. Antagonists of the CRTh2 receptor, such as the derivative of this compound, can block these downstream effects, making them attractive therapeutic targets for allergic diseases like asthma.

Experimental Protocols

Representative Protocol: TDO Enzyme Inhibition Assay

This protocol is a representative method for determining the in vitro inhibitory activity of a compound against TDO.

1. Reagents and Materials:

-

Recombinant human TDO enzyme

-

L-Tryptophan (substrate)

-

Ascorbic acid

-

Methylene blue

-

Catalase

-

Potassium phosphate buffer (pH 7.4)

-

Test compound (e.g., derivative 5c ) dissolved in DMSO

-

96-well microplate

-

Microplate reader

2. Assay Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

-

Add the recombinant TDO enzyme to the reaction mixture.

-

Serially dilute the test compound in DMSO and add it to the wells of the 96-well plate. Include a positive control (known TDO inhibitor) and a negative control (DMSO vehicle).

-

Pre-incubate the enzyme with the test compound for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding L-tryptophan to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

-

Measure the formation of N-formylkynurenine by monitoring the absorbance at a specific wavelength (e.g., 321 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Representative Protocol: CRTh2 Receptor Radioligand Binding Assay

This protocol describes a general method for assessing the binding of a test compound to the CRTh2 receptor.

1. Reagents and Materials:

-

Cell membranes prepared from a cell line stably expressing the human CRTh2 receptor (e.g., HEK293 cells)

-

[3H]-PGD2 (radioligand)

-

Non-labeled PGD2 (for determining non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Test compound

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

2. Assay Procedure:

-

In a 96-well plate, add the binding buffer.

-

Add the test compound at various concentrations.

-

Add the cell membranes containing the CRTh2 receptor.

-

Add the radioligand ([3H]-PGD2) at a concentration close to its Kd.

-

For determining non-specific binding, add a high concentration of non-labeled PGD2 to a set of wells.

-

Incubate the plate for 90 minutes at room temperature with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki or IC50 of the test compound by analyzing the competition binding data.

Conclusion

The this compound scaffold serves as a valuable starting point for the development of potent and selective modulators of various protein targets. The derivatives discussed in this guide highlight the potential of this chemical class in addressing diseases with underlying inflammatory and immunological components. While quantitative binding data for some derivatives remains to be fully elucidated, the available information on compounds like the TDO inhibitor 5c demonstrates the promise of this scaffold in drug discovery. The provided signaling pathways and representative experimental protocols offer a solid foundation for researchers to further explore the therapeutic potential of novel this compound derivatives. Future work should focus on obtaining comprehensive binding affinity data for a wider range of derivatives and validating in silico predictions through rigorous experimental assays.

References

An In-depth Technical Guide to the Pro-Apoptotic Potential of the 2-Cyano-3-(1H-indol-3-yl)acrylamide Scaffold

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging role of compounds based on the 2-cyano-3-(1H-indol-3-yl)acrylamide scaffold as inducers of apoptosis, a critical process in cancer therapy. While direct and extensive research on the parent molecule is nascent, a growing body of evidence from its derivatives highlights the significant potential of this chemical class in oncology drug discovery. This document synthesizes the available data, outlines relevant experimental protocols, and visualizes the key signaling pathways implicated in their mechanism of action.

Introduction to this compound and its Therapeutic Potential

The this compound moiety represents a key pharmacophore, characterized by an indole ring, a cyano group, and an acrylamide structure. This unique combination of functional groups contributes to its diverse biological activities, including anti-inflammatory and anticancer effects. Derivatives of this scaffold have been investigated for their cytotoxic effects against various cancer cell lines, suggesting their promise as therapeutic agents. The core structure is a result of the Knoevenagel condensation, a versatile method for forming carbon-carbon double bonds.

While the broader therapeutic applications are still under exploration, the induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. This guide will focus on the available evidence for the pro-apoptotic activity of derivatives of this compound and the experimental approaches to further elucidate their function.

Quantitative Data on the Anti-Proliferative and Pro-Apoptotic Activity of Derivatives

The anti-cancer potential of the this compound scaffold is primarily demonstrated through the cytotoxic and anti-proliferative activities of its derivatives against various cancer cell lines. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Cytotoxicity of 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine Derivatives

| Compound | Cell Line | IC50 (nM) |

| 27 | A549 (Lung Carcinoma) | 22 |

| H460 (Large Cell Lung Cancer) | 0.23 | |

| HT-29 (Colorectal Adenocarcinoma) | 0.65 | |

| SMMC-7721 (Hepatocellular Carcinoma) | 0.77 | |

| MX-58151 (Reference) | A549 | 58 |

| H460 | 19 | |

| HT-29 | 700 | |

| SMMC-7721 | 1530 |

Data extracted from a study on novel pyridine derivatives of the core scaffold, demonstrating potent activity against a panel of human cancer cell lines.

Table 2: Growth Inhibitory and Lethal Concentrations of a Thiazole Derivative

| Parameter | Value (µM) |

| MG-MID GI50 | 3.903 |

| TGI | 29.10 |

| LC50 | 57.54 |

This data pertains to 3-(1-Benzyl-1H-indol-3-yl)-2-cyano-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)prop-2-enamide, a derivative where the acrylamide is modified. GI50 represents the concentration for 50% growth inhibition, TGI is the concentration for total growth inhibition, and LC50 is the lethal concentration for 50% of cells.

Key Signaling Pathways in Apoptosis

The induction of apoptosis by anti-cancer agents can occur through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both converge on the activation of effector caspases, which execute the final stages of cell death. The diagrams below illustrate these critical signaling cascades.

Figure 1: The Intrinsic Apoptotic Pathway. This pathway is triggered by intracellular stress and regulated by the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.

Figure 2: The Extrinsic Apoptotic Pathway. This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the formation of the Death-Inducing Signaling Complex (DISC) and activation of initiator caspases.

Detailed Experimental Protocols

To rigorously assess the pro-apoptotic activity of this compound and its derivatives, a series of well-established in vitro assays are required. The following protocols provide a detailed methodology for key experiments.

Figure 3: Experimental Workflow. A typical workflow for investigating the pro-apoptotic effects of a novel compound in cancer cell lines.

4.1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the concentration-dependent cytotoxic effect of the compound and to calculate the half-maximal inhibitory concentration (IC50).

-

Materials:

-

Cancer cell lines (e.g., A549, H460, HT-29)

-

96-well microplates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidic isopropanol)

-

Microplate reader

-

-

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete medium.

-

Replace the medium in the wells with the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value using non-linear regression analysis.

-

4.2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

-

Objective: To quantify the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis following compound treatment.

-

Materials:

-

6-well plates

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Interpretation: Annexin V-positive/PI-negative cells are in early apoptosis. Annexin V-positive/PI-positive cells are in late apoptosis or necrosis. Annexin V-negative/PI-negative cells are viable.

-

4.3. Western Blot Analysis of Apoptosis-Related Proteins

-

Objective: To investigate the molecular mechanism of apoptosis by examining the expression levels of key regulatory proteins.

-

Materials:

-

Treated and untreated cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-cleaved-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Procedure:

-

Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using an imaging system. β-actin is used as a loading control.

-

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel anti-cancer agents that function through the induction of apoptosis. The available data on its derivatives demonstrate potent cytotoxic activity against a range of cancer cell lines. Further research should focus on elucidating the precise molecular mechanisms by which these compounds induce apoptosis, including the specific roles of the intrinsic and extrinsic pathways, the modulation of Bcl-2 family proteins, and the activation of specific caspases. In vivo studies are also warranted to evaluate the therapeutic efficacy and safety profile of lead compounds from this chemical class. A deeper understanding of the structure-activity relationships will be crucial for optimizing the pro-apoptotic potential and drug-like properties of these promising molecules.

In-Depth Technical Guide: 2-Cyano-3-(1H-indol-3-yl)acrylamide for Cancer Cell Line Screening

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding and experimental approaches for evaluating the anti-cancer potential of 2-cyano-3-(1H-indol-3-yl)acrylamide and its derivatives. This document consolidates available data on their cytotoxicity, mechanisms of action, and relevant experimental protocols to facilitate further research and drug development in this area.

Introduction

This compound is a chemical scaffold that has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anti-inflammatory and anticancer properties. The core structure, featuring an indole nucleus, a cyano group, and an acrylamide moiety, provides a versatile backbone for the design of targeted therapeutic agents. This guide focuses on the application of this compound and its analogues in the context of cancer cell line screening, detailing their effects on cell viability, apoptosis, and key signaling pathways.

Cytotoxicity Data

Table 1: Cytotoxicity of this compound Derivatives in Human Cancer Cell Lines

| Derivative | Cancer Cell Line | Assay | IC50 / GI50 | Citation |

| (E)-2-cyano-N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide (Compound 5c) | - (TDO enzyme inhibition) | Enzymatic Assay | 1.25 ± 0.04 µM | [1] |

| Novel α-cyano indolylchalcone (Compound 7f) | HCT116 (Colon Carcinoma) | MTT Assay | 6.76 µg/mL | [3] |

| (E)-3-(pentafluorophenyl)-2-(1H-pyrrole-2-carbonyl)acrylonitrile (Compound 11) | 11 human cancer cell lines | Growth Inhibition | Average GI50 = 8.6 µM | [4] |

| (E)-3-(1H-indol-3-yl)-2-(1H-pyrrole-2-carbonyl)acrylonitrile (Compound 13) | 11 human cancer cell lines | Growth Inhibition | Improved cytotoxicity over lead | [4] |

Note: The data presented is for derivatives and not the core this compound. Direct extrapolation of these values should be done with caution.

Known and Proposed Mechanisms of Action

Research into the mechanisms of action of this compound derivatives suggests their involvement in several key signaling pathways crucial for cancer cell survival and proliferation.

Inhibition of Tryptophan 2,3-dioxygenase (TDO)

Certain derivatives have been identified as potent inhibitors of Tryptophan 2,3-dioxygenase (TDO), an enzyme overexpressed in many cancers that contributes to immune evasion by depleting tryptophan and producing kynurenine.[1] Inhibition of TDO can restore anti-tumor immunity.

Figure 1: Proposed TDO Inhibition Pathway.

Induction of Apoptosis

Several studies indicate that this class of compounds can induce apoptosis in cancer cells. One derivative was shown to upregulate the pro-apoptotic protein Bax and the tumor suppressor p53, while downregulating the anti-apoptotic protein Bcl-2.[3] This suggests the involvement of both the intrinsic and extrinsic apoptotic pathways.

Figure 2: Apoptosis Induction Pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard methodologies and can be used to determine the cytotoxic effects of this compound and its derivatives.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (or derivative) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.5% (v/v). Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Figure 3: MTT Assay Experimental Workflow.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis by flow cytometry.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound (or derivative)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the test compound at the desired concentrations for the specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Figure 4: Apoptosis Assay Workflow.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anti-cancer agents. The available data, primarily from its derivatives, demonstrates potent cytotoxic and pro-apoptotic activities against various cancer cell lines. The proposed mechanisms of action, including the inhibition of key cancer-related enzymes like TDO and the induction of apoptosis, provide a solid foundation for further investigation. The experimental protocols detailed in this guide offer a standardized approach for screening and characterizing the anti-cancer properties of this compound class. Future research should focus on a systematic evaluation of the core compound and a broader range of its derivatives against diverse cancer cell lines to fully elucidate their therapeutic potential and structure-activity relationships.

References

- 1. Buy (E)-2-cyano-3-(1H-indol-5-yl)acrylamide (EVT-2932824) | 1245572-02-4 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Testing of 2-cyano-3-(1H-indol-3-yl)acrylamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of 2-cyano-3-(1H-indol-3-yl)acrylamide and its derivatives. Compounds with this scaffold have shown potential as anti-inflammatory and anti-cancer agents.[1][2][3] The following assays are designed to characterize the cytotoxic, pro-apoptotic, and anti-inflammatory properties of this class of compounds, as well as to investigate their potential mechanism of action.

Data Presentation: Summarizing Quantitative Results

Effective data presentation is crucial for comparing the potency and selectivity of test compounds. All quantitative data, such as IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration), should be summarized in a clear and structured format.

Table 1: Example Summary of In Vitro Activity for a 2-cyano-3-phenylacrylamide derivative (JMPR-01).

| Assay | Cell Line | Parameter | Result (µM) | Selectivity Index (SI) |

| Cell Viability | J774 Macrophages | CC50 | 977.25 ± 655.36 | \multirow{2}{*}{139.20} |

| TNF-α Inhibition | J774 Macrophages | EC50 | 7.02 ± 4.24 | |

| Data presented is for the related compound (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01) and serves as an illustrative example.[1] The Selectivity Index (SI) is calculated as CC50/EC50. |

Experimental Workflows and Signaling Pathways

Understanding the experimental logic and the biological pathways under investigation is fundamental for contextualizing the results.

Caption: General experimental workflow for in vitro evaluation.

Caption: Simplified canonical NF-κB signaling pathway.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals, primarily by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.

-

Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium only (blank) and cells with vehicle (DMSO) as a negative control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

-

After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.

-

Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5][6]

-

Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 value.

-

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[7][8]

-

Principle: The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) in a buffer optimized for caspase activity and cell lysis.[7] Upon addition to cells, the reagent lyses the cells, and active caspases 3 and 7 cleave the substrate, releasing aminoluciferin, which is a substrate for luciferase. The resulting "glow-type" luminescent signal is proportional to the amount of caspase activity.[7]

-

Materials:

-

White-walled 96-well plates suitable for luminescence

-

Cell line of interest

-

Caspase-Glo® 3/7 Assay kit (e.g., from Promega)

-

Test compound and controls

-

-

Protocol:

-

Seed cells in a white-walled 96-well plate at an appropriate density and treat with the test compound as described in the MTT assay protocol (Steps 1-5).

-

Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.

-

Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

Measure the luminescence of each sample using a plate-reading luminometer.[9]

-

Data Analysis: Express results as fold change in caspase activity compared to the vehicle-treated control.

-

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules (e.g., IκBα, p38, ERK, JNK) to elucidate the compound's mechanism of action.[10][11][12]

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the protein of interest. A secondary antibody conjugated to an enzyme (like HRP) or a fluorophore is then used for detection.[11]

-

Materials:

-

Cell culture plates (6-well or 10 cm dishes)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

-

Protocol:

-

Sample Preparation:

-

Plate cells and treat with the test compound for the desired time. For inflammatory pathways, cells may be co-treated or pre-treated with the compound before stimulation with an agent like LPS.

-

Wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Sonicate briefly to shear DNA.[10]

-

Centrifuge at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for all samples, add Laemmli sample buffer, and boil at 95-100°C for 5 minutes.

-